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Efficacy and Safety Data of Lobeglitazone

The following tables summarize the efficacy and safety outcomes of lobeglitazone treatment across different

clinical scenarios, based on randomized controlled trials.

Table 1: Glycemic Control and Insulin Function Parameters

Study
Description

Treatment
Groups

HbA1c
Change
from
Baseline

Fasting
Plasma
Glucose
Change

HOMA-IR
Change

HOMA-β
Change

Study
Reference

Add-on to

Metformin &
Sitagliptin (24

wks)

Lobeglitazone

0.5 mg

-1.00% Significant

reduction

Improved Improved [1]

Placebo +0.02% Not

significant

Not

significant

Not

significant

[1]
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Study
Description

Treatment
Groups

HbA1c
Change
from
Baseline

Fasting
Plasma
Glucose
Change

HOMA-IR
Change

HOMA-β
Change

Study
Reference

Add-on to

Metformin &
DPP4i (24

wks)

Lobeglitazone

0.25 mg (Low-
dose)

- - No

significant
difference

between
groups

No

significant
difference

between
groups

[2]

Lobeglitazone
0.5 mg (Std-

dose)

- - No
significant

difference
between

groups

No
significant

difference
between

groups

[2]

Monotherapy

(24 wks)

Lobeglitazone

0.5 mg

-0.44% - Improved - [3]

Placebo +0.16% - - - [3]

Table 2: Safety, Lipid, and Other Parameters

Study
Description

Treatment
Groups

Weight
Change
from
Baseline

Adverse
Events

Key Lipid
Profile
Changes

Study
Reference

Add-on to

Metformin &
Sitagliptin (52

wks)

Lobeglitazone

0.5 mg

- Comparable to

placebo

Improved [1]

Placebo - Comparable to

lobeglitazone

- [1]
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Study
Description

Treatment
Groups

Weight
Change
from
Baseline

Adverse
Events

Key Lipid
Profile
Changes

Study
Reference

Add-on to

Metformin &
DPP4i (24 wks)

Lobeglitazone

0.25 mg (Low-
dose)

+0.50 kg Fewer overall

events

Improved (No

sig. diff.
between

groups)

[2]

Lobeglitazone

0.5 mg (Std-
dose)

+1.36 kg More frequent

events

Improved (No

sig. diff.
between

groups)

[2]

Monotherapy

(24 wks)

Lobeglitazone

0.5 mg

+0.89 kg Comparable to

placebo

Triglycerides ↓,

HDL-C ↑

[3]

Placebo -0.63 kg Comparable to

lobeglitazone

- [3]

Proposed Protocol for a Real-World Effectiveness
Study

This protocol outlines a methodology for evaluating the real-world effectiveness and safety of lobeglitazone.

Study Objectives

Primary Objective: To assess the change in HbA1c from baseline to 24 weeks in patients with type 2
diabetes initiated on lobeglitazone in a real-world setting.

Secondary Objectives: To evaluate changes in FPG, lipid profiles, body weight, and the incidence of
adverse events (including edema, hypoglycemia, and heart failure).

Study Design
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Type: Multicenter, prospective, observational cohort study.

Duration: 24-week core study period, with an optional extension to 52 weeks for long-term safety and
durability assessment.

Population: Adult patients (aged 18-80) with type 2 diabetes inadequately controlled on current
therapy (e.g., metformin, DPP-4 inhibitors, etc.), for whom the treating physician has decided to

initiate lobeglitazone.

Patient Population and Eligibility

Inclusion Criteria:
Diagnosis of Type 2 Diabetes Mellitus.

HbA1c between 7.0% and 10.0% at baseline.
Prescribed lobeglitazone as per standard clinical practice.

Exclusion Criteria:
History of severe heart failure (NYHA Class III or IV).

History of diabetic ketoacidosis.
Severe renal impairment or hepatic dysfunction.

Pregnancy or lactation.

Data Collection

Data will be collected from electronic health records at baseline, 12 weeks, and 24 weeks.

Baseline Data: Demographics, medical history, concurrent medications, weight, BMI, and laboratory

values (HbA1c, FPG, lipid profile, liver enzymes).
Follow-up Data: Lobeglitazone dose, concomitant medications, weight, adverse events, and

laboratory values (HbA1c, FPG, lipid profile).

Statistical Analysis

The primary endpoint (change in HbA1c) will be analyzed using a paired t-test.
Secondary endpoints will be analyzed using appropriate statistical tests (e.g., repeated measures

ANOVA for continuous variables, Chi-square test for categorical variables).
A multivariate regression analysis will be performed to identify factors associated with treatment

response.
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Molecular Mechanism of Action

Lobeglitazone is a potent peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonist. The

diagrams below illustrate its mechanism of action and the proposed study design.

Figure 1: Lobeglitazone Mechanism of Action as a PPAR-γ Agonist.
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Figure 2: Proposed Real-World Study Workflow.
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Mechanism Insights: Lobeglitazone binds to the PPAR-γ ligand-binding domain with high affinity,

stabilizing its active conformation and facilitating the transcription of genes that improve insulin sensitivity

and glucose metabolism [4]. A unique structural feature of lobeglitazone is its p-methoxyphenoxy group,

which forms additional hydrophobic contacts within the PPAR-γ Ω-pocket, contributing to its higher potency

and potentially lower effective dose compared to other TZDs like pioglitazone and rosiglitazone [4]. Beyond

its primary action, emerging research suggests lobeglitazone may have secondary, PPAR-γ-dependent

effects, such as inhibiting TGF-β1-induced epithelial-mesenchymal transition (EMT) in cancer cells [5] and

potentially inhibiting protein tyrosine phosphatase 1B (PTP1B), which could provide additional beneficial

off-target effects [6].
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Conclusion

Available evidence indicates that lobeglitazone is an effective and generally well-tolerated option for

managing type 2 diabetes. The proposed real-world study protocol and mechanistic insights provide a

framework for researchers to further validate its effectiveness in diverse clinical populations and explore its

unique pharmacological profile.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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